molecular formula C6H12 B165504 2,3-Dimethyl-2-butene CAS No. 563-79-1

2,3-Dimethyl-2-butene

Cat. No.: B165504
CAS No.: 563-79-1
M. Wt: 84.16 g/mol
InChI Key: WGLLSSPDPJPLOR-UHFFFAOYSA-N
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Description

It is a colorless liquid with a boiling point of approximately 73°C and a density of 0.708 g/mL at 25°C . This compound is characterized by its double bond between the second and third carbon atoms, with two methyl groups attached to each of these carbons.

Mechanism of Action

Mode of Action

The compound’s mode of action is primarily through chemical reactions. For instance, it undergoes ozonolysis in the dark to yield a hydroxyl radical . This reaction involves the addition of ozone (O3) to the double bond of 2,3-Dimethyl-2-butene, forming an ozonide intermediate, which then decomposes to yield the hydroxyl radical .

Biochemical Pathways

Its reaction product, the hydroxyl radical, is a highly reactive species that can participate in various biochemical reactions, potentially affecting multiple pathways .

Result of Action

The primary result of this compound’s action is the production of hydroxyl radicals . These radicals are highly reactive and can cause oxidative damage to various cellular components, including proteins, lipids, and DNA. This can lead to cellular dysfunction and potentially contribute to various pathological conditions.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its reaction with ozone to produce hydroxyl radicals occurs in the dark . Therefore, light exposure could potentially influence this reaction. Additionally, the presence of other chemical species in the environment could also affect its reactions and the products formed.

Biochemical Analysis

Biochemical Properties

It is known to undergo reactions such as ozonolysis, yielding hydroxyl radicals . It can also form adducts with thianthrene cation radical tetrafluoroborate at low temperatures .

Molecular Mechanism

It is known to undergo ozonolysis, a reaction that can yield hydroxyl radicals . Hydroxyl radicals are highly reactive and can cause oxidative damage to various biomolecules, potentially affecting cellular functions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dimethyl-2-butene can be synthesized through various methods. One common approach involves the dehydration of 2,3-dimethyl-2-butanol using an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the alcohol is heated with the acid to produce the desired alkene .

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic cracking of hydrocarbons. This process involves breaking down larger hydrocarbon molecules into smaller ones using a catalyst, typically at high temperatures and pressures. The resulting mixture is then separated to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethyl-2-butene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Ozone (O3) is commonly used for ozonolysis.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: N-bromoacetamide in diethyl ether.

Major Products:

    Oxidation: Hydroxyl radicals.

    Reduction: Saturated hydrocarbons.

    Substitution: Brominated derivatives.

Scientific Research Applications

2,3-Dimethyl-2-butene has several applications in scientific research:

Comparison with Similar Compounds

    2,3-Dimethyl-1-butene: Another isomer with a different position of the double bond.

    3,3-Dimethyl-1-butene: A compound with a similar structure but different reactivity.

    2,3-Dimethylbutane: A saturated hydrocarbon with no double bonds.

Uniqueness: 2,3-Dimethyl-2-butene is unique due to its specific double bond position and the presence of two methyl groups on each carbon of the double bond. This structure imparts distinct reactivity patterns, making it valuable in various chemical reactions and industrial applications .

Properties

IUPAC Name

2,3-dimethylbut-2-ene
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InChI

InChI=1S/C6H12/c1-5(2)6(3)4/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGLLSSPDPJPLOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C)C)C
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Molecular Formula

C6H12
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DSSTOX Substance ID

DTXSID2060339
Record name 2-Butene, 2,3-dimethyl-
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Molecular Weight

84.16 g/mol
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Physical Description

Liquid; [Aldrich MSDS]
Record name 2,3-Dimethyl-2-butene
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Vapor Pressure

126.0 [mmHg]
Record name 2,3-Dimethyl-2-butene
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CAS No.

563-79-1
Record name 2,3-Dimethyl-2-butene
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Record name 2-Butene, 2,3-dimethyl-
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Record name 2,3-dimethylbut-2-ene
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Synthesis routes and methods I

Procedure details

A 10 mL round-bottomed flask was charged with 5-carbon linked dimer alcohol (57 mg, 0.0885 mmol) in 1 mL of THF. To the reaction mixture was added thexylborane (0.8 mL, 3 eq.) 0.33M in THF solution obtained from BH3THF (1 eq) and 2,3-dimethyl-2-butene (2 eq) at 0° C. for 1 hr. The reaction mixture was stirred for 2 hr and then added 3 N NaOH (0.15 mL, 5 eq) and 30% H2O2 (0.15 mL, 5 eq). The reaction mixture was warmed to room temperature and then stirred for 12 hr. The reaction mixture was quenched with H2O, extracted with EtOAc, dried over MgSO4 and concentrated. The crude product was purified by column chromatography (EtOAc/Hexane=3/1) to give 39.2 mg in 65% yield.
[Compound]
Name
5-carbon
Quantity
57 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
thexylborane
Quantity
0.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

1,5-cyclooctadiene) Ir[P(RArF)3] (pyridine)+PF6− (2.0 mg) as prepared as in Example 26 (CH3)2C═C(CH3)2 (1.0 mL) is stirred under hydrogen (1 atmosphere) for 6 hours, resulting in the conversion of (CH3)2C═C(CH3)2 to the hydrogenation product, (CH3)2CHCH(CH3)2. The reaction solution is cooled from about 0° C. to about −78° C., resulting in the precipitation of most of the iridium catalyst. The catalyst is separated from the hydrogenation product by dicanting the liquid product from the catalyst. The catalyst can be reused without any loss of activity or selectivity.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Ir[P(RArF)3]
Quantity
2 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

contacting diisobutylene and ethylene under disproportionation conditions in the presence of disproportionation catalyst to form a product mixture comprising 3,3-dimethylbutene-1(neohexene), 2,3-dimethylbutene-2, and 2,3-dimethylbutene-1 and
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dimethyl-2-butene
Reactant of Route 2
2,3-Dimethyl-2-butene
Reactant of Route 3
2,3-Dimethyl-2-butene
Reactant of Route 4
2,3-Dimethyl-2-butene
Reactant of Route 5
2,3-Dimethyl-2-butene
Customer
Q & A

Q1: What is the molecular formula and weight of 2,3-Dimethyl-2-butene?

A1: this compound has the molecular formula C6H12 and a molecular weight of 84.16 g/mol. []

Q2: Are there any notable spectroscopic features of this compound?

A2: Yes, its C-H stretching vibrations have been studied in the gas phase using infrared spectroscopy. Three distinct bands are observed, corresponding to the out-of-plane C-H (a), in-plane C-H (s), and olefinic C-H (l) bonds. []

Q3: Is this compound stable in the presence of oxygen?

A3: No, this compound reacts with ozone (O3) in the gas phase. [, , , , ] This reaction has been extensively studied, and various products have been identified, including organic hydroperoxides, hydrogen peroxide, and carbonyl compounds like acetone. [, ]

Q4: How does the stability of this compound change when enclosed in zeolite NaY?

A4: Research suggests that zeolite NaY significantly stabilizes the excited charge-transfer state of this compound-O2 complexes. [] This stabilization is substantial, shifting the absorption spectrum by more than 10,000 cm−1 (300 nm) compared to solutions or high-pressure O2 gas. []

Q5: Can this compound be used in acylation reactions?

A5: Yes, this compound reacts with acetic anhydride to yield 3,3,4-Trimethyl-4-penten-2-one. This reaction can be catalyzed by various catalysts, including zinc chloride, [] stannous chloride dihydrate (SnCl2·2H2O), [] and solid-supported H3PO4. [, ]

Q6: How does the choice of catalyst influence the acylation of this compound with acetic anhydride?

A6: Different catalysts show varying levels of effectiveness in this reaction. Zinc chloride requires specific molar ratios with this compound for optimal yield. [] Similarly, SnCl2·2H2O shows the best results at specific catalyst-to-olefin ratios and reaction times. [] The choice of support for H3PO4 also influences the yield of 3,3,4-Trimethyl-4-penten-2-one. [, ]

Q7: Have computational methods been applied to study this compound reactions?

A7: Yes, density functional theory (DFT) calculations have been used to understand the dimerization of propene, where this compound is a possible product. [] DFT has also been employed to study the formation of intermediates during the ozonolysis of this compound. []

Q8: What insights have computational studies provided regarding the ozonolysis of this compound?

A8: DFT calculations have been crucial in identifying and characterizing the elusive Criegee intermediate (CI) and secondary ozonide (SOZ) formed during this reaction. [] These studies, coupled with experimental observations, have improved our understanding of the ozonolysis mechanism.

Q9: What is the main reaction pathway of this compound with iodine monochloride (ICl)?

A9: this compound undergoes electrophilic addition with ICl. [] This reaction proceeds via anti-stereospecific addition, meaning the iodine and chlorine atoms add to opposite sides of the double bond. [] The reaction mechanism likely involves the formation of both 1:1 and 1:2 alkene–ICl molecular complexes. []

Q10: Does this compound participate in photochemical reactions?

A10: Yes, it undergoes photo-oxygenation when dye-supported solid particles are used as photosensitizers. [] The reaction rate depends on the light absorption rate and the concentration of this compound. [] It also undergoes [2+2] photocycloaddition with various compounds, including 1,4-diphenyl-1,3-butadiyne, [, ] 1,4-di-t-butyl-1,3-butadiyne, [] and 5(E)-styryl-1,3-dimethyluracil. []

Q11: What is unique about the photoreaction of this compound with 1,4-diphenyl-1,3-butadiyne?

A11: Alongside the expected [2 + 2] photocycloadduct, a [2 + 2 + 2] photoadduct is also formed in this reaction. [, ] The formation of this unusual product highlights the complexity of photochemical reactions involving this compound.

Q12: Are there reactions where this compound acts as a reactant and a product?

A12: Yes, computational studies suggest that this compound can be a product of the dimerization of propene catalyzed by Brønsted acid sites in zeolite SAPO-5. []

Q13: What analytical techniques are commonly employed in studying this compound reactions?

A13: Various techniques are utilized, including gas chromatography (GC) with flame ionization detection (FID), [, , ] high-performance liquid chromatography (HPLC), [, ] Fourier transform infrared (FTIR) spectroscopy, [, , ] and mass spectrometry (MS). [, ]

Q14: What are the environmental implications of the ozonolysis of this compound?

A14: The reaction of this compound with ozone contributes to the formation of atmospheric hydroxyl radicals (OH). [, ] These radicals play a crucial role in atmospheric chemistry, impacting air quality and climate.

Q15: Have any studies quantified the OH radical yield from the ozonolysis of this compound?

A15: Yes, research conducted in the EUPHORE atmospheric simulation chamber determined the OH radical yield to be 1.00 ± 0.25. [] This high yield underscores the significance of this reaction in atmospheric processes.

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